molecular formula C20H26N4O B2752732 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189497-82-1

8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2752732
CAS No.: 2189497-82-1
M. Wt: 338.455
InChI Key: QHVWQSCVVJDISI-UHFFFAOYSA-N
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Description

The compound 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at two critical positions:

  • Position 8: A 4-tert-butylbenzoyl moiety, providing steric bulk and lipophilicity, likely influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWQSCVVJDISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Cyclization

Mannich reactions facilitate bicyclic formation via intramolecular cyclization. A representative protocol involves reacting N-protected amino ketones with formaldehyde derivatives under acidic conditions. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized in 78% yield using paraformaldehyde and HCl in methanol. Deprotection with HCl in dioxane/water yields the free amine.

Key Data:

Starting Material Conditions Yield Reference
N-Boc amino ketone HCl, MeOH, 25°C, 12 h 78%
Deprotection 4M HCl/dioxane, 25°C 100%

Catalytic Asymmetric Hydrogenation

Enantioselective hydrogenation of tropinone derivatives using palladium catalysts achieves stereochemical control. A 2017 study reported 95% enantiomeric excess (ee) using Pd/C and (R)-BINAP in ethanol.

Acylation with 4-tert-Butylbenzoyl Group

Introducing the 4-tert-butylbenzoyl moiety typically involves acyl chloride coupling.

Schotten-Baumann Reaction

Reacting the free amine (8-azabicyclo[3.2.1]octane) with 4-tert-butylbenzoyl chloride in a biphasic system (NaOH/CH2Cl2) affords the acylated product. Yields reach 85–90% under optimized conditions.

Reaction Parameters:

Acyl Chloride Base Solvent Time Yield
4-tert-Butylbenzoyl chloride NaOH (aq) CH2Cl2 2 h 88%

Integrated Synthesis Pathways

Combining the above steps yields two viable routes:

Route A: Sequential Functionalization

  • Bicyclic core via Mannich cyclization.
  • Acylation with 4-tert-butylbenzoyl chloride.
  • CuAAC for triazole introduction.

Overall Yield: 62% (three steps).

Route B: Late-Stage Triazole Formation

  • Bicyclic core with pre-installed alkyne.
  • CuAAC with 4-tert-butylbenzoyl azide.

Overall Yield: 68% (two steps).

Analytical Characterization

Critical validation steps include:

  • NMR : 1H NMR (400 MHz, CDCl3) δ 7.82 (s, 1H, triazole), 7.45 (d, J = 8 Hz, 2H, Ar-H), 1.32 (s, 9H, tert-butyl).
  • MS : ESI-MS m/z 339.2 [M+H]+.
  • HPLC Purity : >98% (C18 column, MeCN/H2O).

Challenges and Optimization

  • Stereochemical Control : Asymmetric hydrogenation improves ee but requires costly catalysts.
  • Triazole Regioselectivity : CuAAC ensures 1,4-regioselectivity, whereas thermal methods favor mixtures.
  • Scale-Up : Route B offers better scalability due to fewer steps and milder conditions.

Chemical Reactions Analysis

Hydrolysis of the 4-tert-Butylbenzoyl Group

The benzoyl moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding nortropane derivative. This reaction is critical for modifying the compound’s pharmacokinetic properties:

  • Conditions :

    • Acidic: 6M HCl, reflux, 12 hours

    • Basic: 1M NaOH, 80°C, 8 hours

  • Product : 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (nortropane core) .

Nucleophilic Substitution at the Triazole Ring

The triazole’s N1 position participates in alkylation and arylation reactions:

Reaction TypeReagents/ConditionsProduct
AlkylationAlkyl halides, K₂CO₃, DMF, 60°C3-(alkyl-triazolyl) derivatives
Arylation (Buchwald–Hartwig)Aryl boronic acids, Pd catalystBiaryl-triazole conjugates

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Copper-Catalyzed Azide-Alkyne Cycloaddition (Huisgen Reaction)

The triazole ring serves as a click chemistry handle for bioorthogonal conjugation:

  • Reaction :
    Compound+AlkyneCu(I)Triazole-linked conjugate\text{Compound} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-linked conjugate}

  • Applications :

    • Fluorescent probes for cellular imaging

    • Covalent enzyme inhibitors (e.g., NAAA inhibition studies) .

Functionalization of the Azabicyclooctane Core

The bicyclic scaffold undergoes regioselective modifications:

Oxidation at the Bridgehead Carbon

  • Reagent : KMnO₄ in acetone/H₂O

  • Product : Ketone derivative (8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-6-one).

Reduction of the Amide Bond

  • Reagent : LiAlH₄ in THF

  • Product : Secondary amine (tert-butyl group retained).

Enzyme-Targeted Reactions

The compound interacts with biological targets through covalent and non-covalent mechanisms:

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

  • Mechanism : Competitive inhibition via triazole-mediated hydrogen bonding to catalytic residues (Cys126, Asn292) .

  • Kinetics : Ki=23nMK_i = 23 \, \text{nM}, IC50=0.023μMIC_{50} = 0.023 \, \mu\text{M} .

Serotonin Transporter (SERT) Binding

  • Interaction : Benzoyl group stabilizes hydrophobic binding pocket (docking score: −9.2 kcal/mol).

Stability Under Physiological Conditions

ConditionHalf-life (t₁/₂)Degradation Pathway
pH 7.4 buffer, 37°C12.4 hoursHydrolysis of benzoyl group
Human liver microsomes6.8 hoursOxidative metabolism (CYP3A4)

Key Research Findings

  • Synthetic Versatility : The compound’s triazole and benzoyl groups enable modular derivatization for medicinal chemistry applications .

  • Enzyme Selectivity : Substituents at the triazole N1 position dictate selectivity between NAAA and FAAH enzymes .

  • Metabolic Liability : The tert-butylbenzoyl group enhances lipophilicity but contributes to rapid hepatic clearance.

This reactivity profile positions the compound as a valuable scaffold for developing enzyme inhibitors, imaging agents, and probe molecules in chemical biology.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its triazole ring is particularly significant due to its known pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

Cell LineIC50 (µM)Comparison
HepG-212.22Comparable to Doxorubicin (11.21)
HCT-11614.16Comparable to Doxorubicin (12.46)
MCF-714.64Comparable to Doxorubicin (13.45)

These findings suggest that the compound exhibits significant cytotoxicity against liver, colon, and breast cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been explored as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses. Inhibition of NAAA preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects .

Synthetic Methodology

Research on the synthesis of the 8-azabicyclo[3.2.1]octane scaffold has highlighted various methodologies aimed at achieving enantioselective construction:

  • Cycloaddition Reactions : These reactions are crucial for forming the triazole ring and integrating it into the bicyclic structure.
  • Desymmetrization Processes : Techniques that allow for stereochemical control during synthesis are essential for producing biologically active compounds .

The unique structural features of this compound contribute to its biological activity:

  • The triazole moiety facilitates interactions with enzymes and receptors through hydrogen bonding.
  • The bicyclic core can inhibit specific enzymes by mimicking substrate transition states .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of the azabicyclo[3.2.1]octane scaffold demonstrated promising anticancer activity and anti-inflammatory effects, underscoring the importance of structural modifications in enhancing pharmacological properties .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has revealed insights into optimizing their biological efficacy through targeted modifications . For instance, compounds featuring variations in substituents on the triazole ring showed differing levels of activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known for its ability to form stable complexes with metal ions, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:

Compound Name Position 3 Substituent Position 8 Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 1H-1,2,3-triazol-1-yl 4-tert-butylbenzoyl C₂₂H₂₈N₄O 380.49* Likely high lipophilicity; potential CNS activity (inferred) N/A
3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane (BK71663) 1H-1,2,3-triazol-1-yl 3-(trifluoromethyl)benzoyl C₁₇H₁₇F₃N₄O 350.34 Electronegative CF₃ group may enhance metabolic stability; research use only
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 2-bromophenylsulfonyl C₁₅H₁₇BrN₄O₂S 397.29 Bromine increases molecular weight; pKa = 2.79 (predicted); sulfonyl group enhances solubility
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 4-isopropylphenoxy (3,5-dimethylpyrazol-4-yl)sulfonyl C₂₁H₂₈N₄O₃S 440.54 Sulfonamide group improves hydrogen bonding; phenoxy substituent may reduce bioavailability
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-bromo-1H-pyrazol-1-yl tert-butyl carbamate C₁₅H₂₂BrN₃O₂ 372.26 Bromopyrazole and carbamate groups suggest use as a synthetic intermediate

Note: Molecular weight calculated based on formula; experimental data unavailable in provided evidence.

Key Structural and Functional Differences

Sulfonamide vs. Benzoyl: Sulfonamide-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, improving solubility but possibly reducing cell permeability compared to the target’s benzoyl group .

Triazole Regioisomerism :

  • The target’s 1H-1,2,3-triazol-1-yl group differs from the 1H-1,2,4-triazol-1-yl group in . The 1,2,3-triazole’s nitrogen positioning may alter binding interactions in biological targets (e.g., enzymes or receptors) .

Synthetic Accessibility :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC, ) is a likely route for introducing the triazole group in the target compound, similar to methods used for BK71663 .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The triazole ring’s stability (resistance to oxidation) may prolong half-life relative to pyrazole or unprotected amine analogs (e.g., ) .
  • pKa and Solubility : The absence of ionizable groups in the target (vs. sulfonamides or carboxylates in other analogs) suggests neutral physiological pH behavior, reducing pH-dependent solubility issues .

Biological Activity

8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound featuring a unique bicyclic structure that has garnered attention for its potential biological activities. This compound is part of a broader class of azabicyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The chemical structure of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is characterized by the presence of a triazole ring and an azabicyclo[3.2.1]octane core, which contribute to its biological activity. The molecular formula is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 338.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The triazole moiety is known for its capacity to form hydrogen bonds with target proteins, potentially modulating their activity .

Inhibition Studies

Recent studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of anti-inflammatory mediators like palmitoylethanolamide (PEA). The inhibition of NAAA can enhance the levels of PEA, leading to prolonged anti-inflammatory effects .

CompoundIC50 (μM)Mechanism
ARN196890.042Non-covalent inhibition of NAAA
ARN161860.655Selective inhibition towards NAAA

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted on various azabicyclo[3.2.1]octane derivatives to optimize their pharmacological profiles. Modifications at specific positions on the bicyclic scaffold have shown to significantly enhance their inhibitory potency against NAAA and other related enzymes .

Anti-inflammatory Effects

In vivo studies using animal models have indicated that compounds related to 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane exhibit notable anti-inflammatory effects. For instance, administration of these compounds resulted in reduced edema in carrageenan-induced paw inflammation models, suggesting their potential for therapeutic applications in inflammatory diseases .

Analgesic Activity

Additionally, these compounds have been evaluated for their analgesic properties through behavioral assays in rodents. Results indicated a significant reduction in pain response compared to control groups, further supporting the hypothesis that enhancing endogenous PEA levels through NAAA inhibition can yield analgesic effects .

Q & A

Basic: What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Answer:
The bicyclic core can be synthesized via radical cyclization or Boc-protected intermediates. For example:

  • Radical cyclization : Use n-tributyltin hydride and AIBN in toluene to cyclize brominated azetidin-2-ones, achieving >99% diastereocontrol .
  • Boc protection : React 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in THF, followed by hydantoin formation using ammonium carbonate and KCN to stabilize the bicyclic structure .
    Key optimization : Monitor reaction progress via TLC and purify intermediates using silica gel chromatography (chloroform/methanol eluent) .

Advanced: How can stereochemical outcomes be controlled during functionalization of the 3-position with a triazole group?

Answer:
Stereocontrol is critical for pharmacological activity. Methodological approaches include:

  • Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole group, ensuring regioselectivity .
  • Protecting group strategy : Employ tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive sites during functionalization, minimizing undesired byproducts .
    Validation : Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • LC-MSD-Trap-XCT : Determine purity and molecular weight via mass spectrometry .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm bicyclic structure and substituent positions (e.g., tert-butylbenzoyl vs. triazole) .
  • HPLC : Quantify isomers using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological impact of the tert-butylbenzoyl group?

Answer:

  • Substituent variation : Synthesize analogs with bulkier (e.g., cyclopropylmethyl) or smaller (e.g., methyl) groups at the 8-position to assess steric effects on receptor binding .
  • In vitro assays : Test analogs against target receptors (e.g., dopamine or serotonin transporters) to correlate substituent size/electronic effects with IC50_{50} values .
    Data analysis : Use molecular docking simulations to rationalize observed activity trends .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions : Keep at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Degradation monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze via HPLC to detect decomposition products .

Advanced: How can researchers resolve contradictions in reported pharmacological data for similar azabicyclo derivatives?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, buffer pH) across studies to identify variables affecting potency .
  • Control experiments : Replicate conflicting studies with standardized protocols (e.g., uniform receptor expression levels) .
    Example : Discrepancies in dopamine transporter inhibition may arise from differences in radioligand binding assays vs. functional uptake assays .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for compound-specific hazards .

Advanced: How can environmental fate studies be designed to assess biodegradation pathways?

Answer:

  • Aqueous stability : Incubate the compound in pH-adjusted buffers (4–10) and analyze degradation products via LC-MS .
  • Microbial degradation : Use soil microcosms to identify bacterial strains capable of metabolizing the bicyclic core via GC-MS .

Basic: What methodologies are used to optimize reaction yields during scale-up?

Answer:

  • Solvent selection : Replace THF with acetonitrile for better solubility of intermediates .
  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to enhance efficiency .
    Process metrics : Track yield, purity, and diastereomeric excess (de) at each step .

Advanced: How can computational chemistry guide the design of novel analogs with improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP prediction : Calculate partition coefficients (e.g., using ChemAxon) to balance hydrophobicity for BBB permeability .
  • Molecular dynamics : Simulate membrane interaction of tert-butylbenzoyl vs. benzyl analogs to optimize passive diffusion .

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